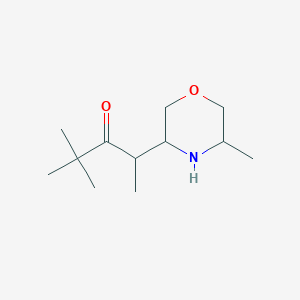
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is an organic compound with the molecular formula C12H23NO2. It is a specialized chemical used primarily in research settings. The compound is characterized by its unique structure, which includes a morpholine ring and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one typically involves the reaction of 2,2-dimethylpentan-3-one with 5-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the morpholine ring can interact with various receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)butan-3-one
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)hexan-3-one
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)heptan-3-one
Uniqueness
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is unique due to its specific combination of a morpholine ring and a ketone functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one |
InChI |
InChI=1S/C12H23NO2/c1-8-6-15-7-10(13-8)9(2)11(14)12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Clé InChI |
FSCCYLMRWUWREY-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(N1)C(C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


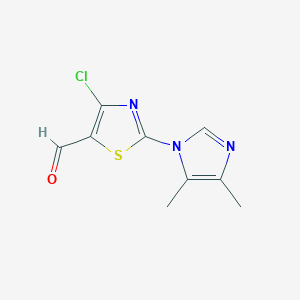
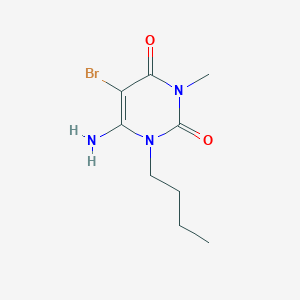
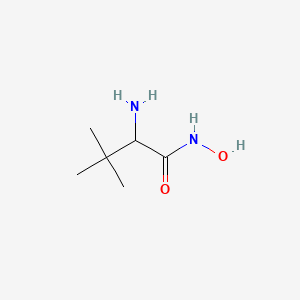
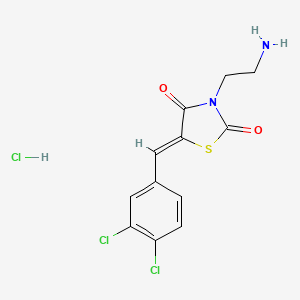

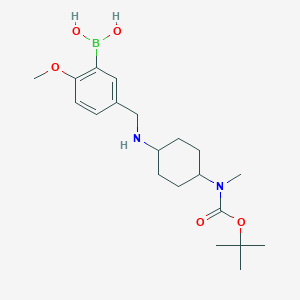
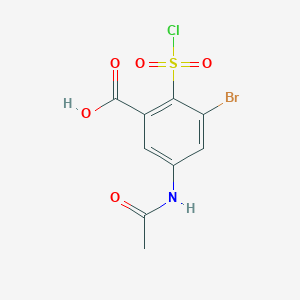
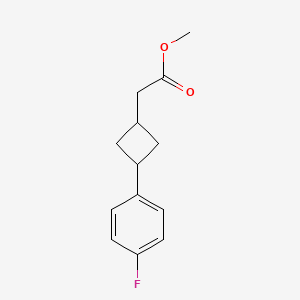
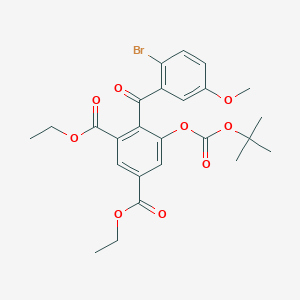
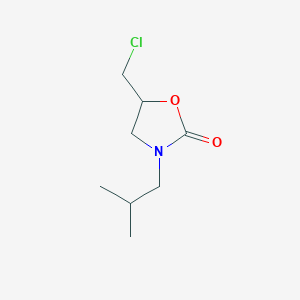
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
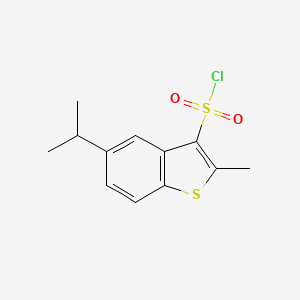
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
![5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)
